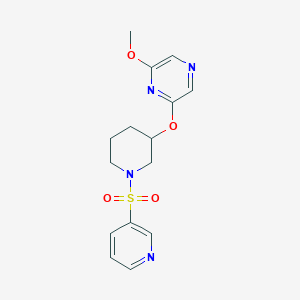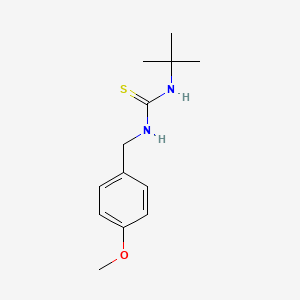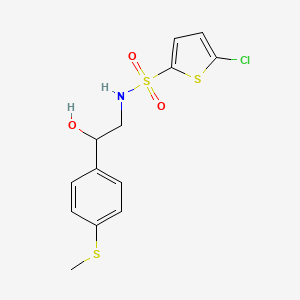
(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H17N5O3S3 and its molecular weight is 495.59. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The compound and its derivatives have been synthesized and characterized for potential applications in photodynamic therapy (PDT). For instance, a study highlighted the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, including variations of benzenesulfonamide derivatives, demonstrated significant photophysical and photochemical properties, making them useful as photosensitizers in PDT. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds are crucial for Type II photodynamic processes, suggesting their potential for cancer treatment applications through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Research into benzenesulfonamide derivatives has also involved their synthesis and biochemical evaluation as inhibitors of specific enzymes, which could have therapeutic implications. A notable example is the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which showed high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway has been implicated in several neurological disorders, suggesting that inhibitors based on the benzenesulfonamide structure could offer therapeutic benefits (Röver et al., 1997).
Antitumor and Anticancer Potential
Another area of research has focused on the synthesis and bioactivity studies of benzenesulfonamide derivatives for potential antitumor and anticancer applications. A series of new benzenesulfonamides were synthesized and showed interesting cytotoxic activities, particularly against specific human cytosolic isoforms of carbonic anhydrase, which are often targeted for cancer therapy. The 3,4,5-trimethoxy and the 4-hydroxy derivatives, in particular, displayed cytotoxic activities that may be crucial for further anti-tumor activity studies (Gul et al., 2016).
Propiedades
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S3/c1-30-18-4-2-3-15(11-18)20-14-32-21(26-20)16(12-23)13-25-17-5-7-19(8-6-17)33(28,29)27-22-24-9-10-31-22/h2-11,13-14,25H,1H3,(H,24,27)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRMHHMSUGPDQI-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2714132.png)



![N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2714139.png)
![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714141.png)

![N~4~-allyl-N~1~-[4-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B2714143.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2714146.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2714148.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2714149.png)
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2714153.png)
